molecular formula C12H11N3O4 B11061522 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B11061522
M. Wt: 261.23 g/mol
InChI Key: SGYOZPLXNCQOAF-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an acetylamino group, a methyl-substituted oxadiazole ring, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzoic Acid: The final step involves coupling the oxadiazole intermediate with benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and oxadiazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-4-(5-methyl-1,3,4-thiadiazol-2-yl)benzoic acid: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    2-(Acetylamino)-4-(5-methyl-1,3,4-triazol-2-yl)benzoic acid: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid imparts unique chemical and biological properties compared to its analogs. The oxadiazole ring can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-acetamido-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid

InChI

InChI=1S/C12H11N3O4/c1-6(16)13-10-5-8(3-4-9(10)12(17)18)11-15-14-7(2)19-11/h3-5H,1-2H3,(H,13,16)(H,17,18)

InChI Key

SGYOZPLXNCQOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)C(=O)O)NC(=O)C

Origin of Product

United States

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